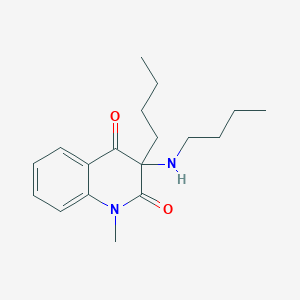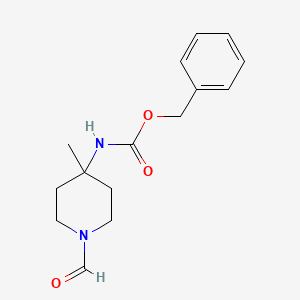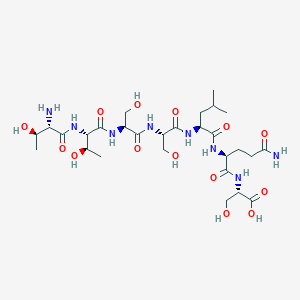![molecular formula C16H24N2O8 B12592397 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione CAS No. 644990-22-7](/img/structure/B12592397.png)
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)-3-(4-メトキシオキサン-4-イル)オキシオキソラン-2-イル]-3-メチルピリミジン-2,4-ジオンは、さまざまな科学分野で重要な役割を果たす複雑な有機化合物です。この化合物は、複数のヒドロキシル基とピリミジン環を含む複雑な構造を特徴としています。
準備方法
合成経路と反応条件
(2R,3R,4R,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)-3-(4-メトキシオキサン-4-イル)オキシオキソラン-2-イル]-3-メチルピリミジン-2,4-ジオンの合成は、通常、官能基の保護と脱保護、ならびにグリコシド結合の形成を含む複数のステップを伴います。合成に使用される一般的な試薬には、TBDMS(tert-ブチルジメチルシリル)などの保護剤と、DCC(ジシクロヘキシルカルボジイミド)などのカップリング剤が含まれます。
工業生産方法
この化合物の工業生産には、従来のバッチプロセスと比較して効率性と持続可能性が向上したフローマイクロリアクターシステムの使用が含まれる場合があります。これらのシステムにより、反応条件を正確に制御できるため、最終製品の収率と純度が向上します。
化学反応の分析
反応の種類
(2R,3R,4R,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)-3-(4-メトキシオキサン-4-イル)オキシオキソラン-2-イル]-3-メチルピリミジン-2,4-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてカルボニル化合物を形成することができます。
還元: ピリミジン環は特定の条件下で還元することができます。
置換: メトキシ基は他の官能基と置換することができます。
一般的な試薬と条件
酸化: PCC(ピリジニウムクロロクロメート)またはKMnO4(過マンガン酸カリウム)などの試薬が一般的に使用されます。
還元: Pd/C(炭素上のパラジウム)またはNaBH4(水素化ホウ素ナトリウム)などの触媒が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりアルデヒドまたはケトンが生成される場合がありますが、ピリミジン環の還元によりジヒドロピリミジン誘導体が生成される場合があります。
科学研究アプリケーション
(2R,3R,4R,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)-3-(4-メトキシオキサン-4-イル)オキシオキソラン-2-イル]-3-メチルピリミジン-2,4-ジオンは、科学研究で幅広い用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、生化学的経路および酵素との相互作用における潜在的な役割について研究されています。
医学: 特に抗ウイルス剤および抗がん剤治療における治療薬としての潜在性を探求するために、研究が進められています。
産業: これは、新しい材料の開発および医薬品の合成における前駆体として使用されます。
科学的研究の応用
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
(2R,3R,4R,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)-3-(4-メトキシオキサン-4-イル)オキシオキソラン-2-イル]-3-メチルピリミジン-2,4-ジオンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化して、さまざまな生物学的効果を引き起こす可能性があります。関与する経路には、シグナル伝達、遺伝子発現、代謝プロセスが含まれる場合があります。
類似化合物の比較
類似化合物
- 1-[(2R,3R,4R,5R)-3-フルオロ-4-ヒドロキシ-5-(ヒドロキシメチル)テトラヒドロフラン-2-イル]ピリミジン-2,4(1H,3H)-ジオン
- 1-[(2R,3R,4S,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)テトラヒドロフラン-2-イル]-1,4-ジヒドロピリジン-3-カルボキサミド
独自性
(2R,3R,4R,5R)-4-ヒドロキシ-5-(ヒドロキシメチル)-3-(4-メトキシオキサン-4-イル)オキシオキソラン-2-イル]-3-メチルピリミジン-2,4-ジオンは、メトキシ基の存在や立体異性体の配置など、特定の構造上の特徴があるため、ユニークです。これらの特徴は、その独特の化学反応性と生物活性を生み出し、類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide
Uniqueness
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of a methoxy group and the configuration of its stereocenters. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
特性
CAS番号 |
644990-22-7 |
|---|---|
分子式 |
C16H24N2O8 |
分子量 |
372.37 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H24N2O8/c1-17-11(20)3-6-18(15(17)22)14-13(12(21)10(9-19)25-14)26-16(23-2)4-7-24-8-5-16/h3,6,10,12-14,19,21H,4-5,7-9H2,1-2H3/t10-,12-,13-,14-/m1/s1 |
InChIキー |
ORFMVIBLYVYRAZ-FMKGYKFTSA-N |
異性体SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC3(CCOCC3)OC |
正規SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC3(CCOCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)
![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)

![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)

![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)

![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)

